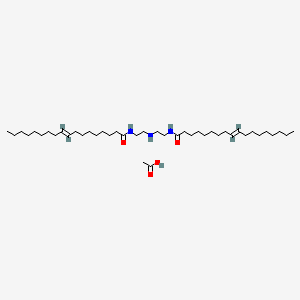
5-((4-Amino-1-naphthyl)azo)-2-anilinobenzenesulphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((4-Amino-1-naphthyl)azo)-2-anilinobenzenesulphonic acid is a synthetic azo dye compound. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This compound is used in various applications, including textile dyeing, biological staining, and as an indicator in analytical chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Amino-1-naphthyl)azo)-2-anilinobenzenesulphonic acid typically involves diazotization and coupling reactions. The process begins with the diazotization of 4-amino-1-naphthylamine, which is then coupled with 2-anilinobenzenesulphonic acid under acidic conditions to form the azo dye. The reaction conditions often require controlled temperatures and pH to ensure the stability of the diazonium salt and the efficiency of the coupling reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pH, and reactant concentrations, ensuring the quality and reproducibility of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5-((4-Amino-1-naphthyl)azo)-2-anilinobenzenesulphonic acid undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: The azo bond can be reduced to form amines, which can further react to form other compounds.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Electrophilic reagents like halogens and nitro compounds are used under acidic or basic conditions.
Major Products Formed
Oxidation: Products can include quinones and other oxidized aromatic compounds.
Reduction: The primary products are aromatic amines.
Substitution: Depending on the substituent introduced, various substituted aromatic compounds are formed.
Applications De Recherche Scientifique
5-((4-Amino-1-naphthyl)azo)-2-anilinobenzenesulphonic acid has several applications in scientific research:
Chemistry: Used as a pH indicator and in titration processes.
Biology: Employed as a staining agent for tissues and cells, aiding in microscopic analysis.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks.
Mécanisme D'action
The compound exerts its effects primarily through the interaction of its azo group with various substrates. The azo bond can undergo cleavage, leading to the formation of reactive intermediates that interact with biological molecules. In biological systems, enzymes such as azoreductases can reduce the azo bond, leading to the release of aromatic amines, which can further participate in biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4’-Bis(4-amino-1-naphthylazo)-2,2’-stilbenedisulfonic acid
- Acid Blue 113
- Sodium-4-aminobenzene sulfonate
- Sodium-4-amino, 1-naphthyl benzene sulfonate
- Sodium-5-amino-8-anilino naphthalene 1-sulfonate
Uniqueness
5-((4-Amino-1-naphthyl)azo)-2-anilinobenzenesulphonic acid is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound. Compared to similar compounds, it offers unique advantages in terms of stability, color properties, and reactivity .
Propriétés
Numéro CAS |
54363-79-0 |
|---|---|
Formule moléculaire |
C22H18N4O3S |
Poids moléculaire |
418.5 g/mol |
Nom IUPAC |
5-[(4-aminonaphthalen-1-yl)diazenyl]-2-anilinobenzenesulfonic acid |
InChI |
InChI=1S/C22H18N4O3S/c23-19-11-13-20(18-9-5-4-8-17(18)19)26-25-16-10-12-21(22(14-16)30(27,28)29)24-15-6-2-1-3-7-15/h1-14,24H,23H2,(H,27,28,29) |
Clé InChI |
BXYJHQULICQBSS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC2=C(C=C(C=C2)N=NC3=CC=C(C4=CC=CC=C43)N)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3-Cyano-9,10-dihydro-9,10-dioxo-2-anthryl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B12683852.png)











